molecular formula C18H11ClF3NO4S B2641997 2-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol CAS No. 338406-78-3

2-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol

Cat. No.: B2641997
CAS No.: 338406-78-3
M. Wt: 429.79
InChI Key: AMSJLERTCUHYBK-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol is a useful research compound. Its molecular formula is C18H11ClF3NO4S and its molecular weight is 429.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Highly Substituted 2(1H)-Pyridones

A study by Padwa, Sheehan, and Straub (1999) demonstrates a method for the synthesis of highly substituted 2(1H)-pyridones using a benzenesulfonyl-diazoacetyl precursor. This synthetic route involves the formation of an isomünchnone dipole, followed by bimolecular trapping to yield the 3-hydroxy-2(1H)-pyridone ring system. This method has applications in the synthesis of complex organic molecules, including alkaloids (Padwa, Sheehan, & Straub, 1999).

Coordination Compounds and Inhibitory Activity

Research by Aimene et al. (2019) focuses on the synthesis and characterization of novel Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives bearing a benzenesulfonamide arm. These compounds exhibit promising inhibitory activity against carbonic anhydrase isoforms, suggesting potential applications in anticancer drug development (Aimene et al., 2019).

Structural and Theoretical Studies

Karthik et al. (2021) conducted thermal, optical, etching, and structural studies on a related sulfonated compound, providing insights into its stability and electronic properties. This research contributes to the understanding of the material's properties for applications in materials science (Karthik et al., 2021).

Sulfonamide Moiety in Synthesis

Another study by Khashi, Davoodnia, and Chamani (2014) explores the use of a sulfonamide moiety in the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives. This demonstrates the role of benzenesulfonyl derivatives in synthesizing heterocyclic compounds, which are valuable in medicinal chemistry (Khashi, Davoodnia, & Chamani, 2014).

Properties

IUPAC Name

2-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3NO4S/c19-14-8-11(18(20,21)22)10-23-17(14)27-12-6-7-15(24)16(9-12)28(25,26)13-4-2-1-3-5-13/h1-10,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSJLERTCUHYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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